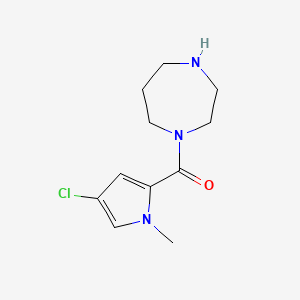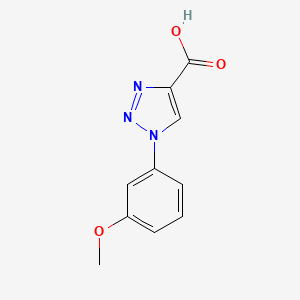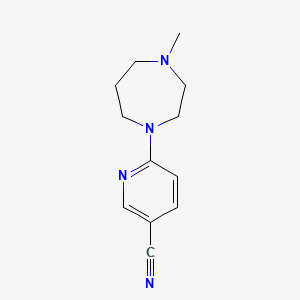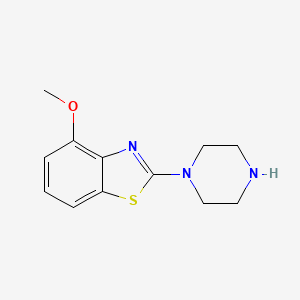
4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole
Overview
Description
“4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole” is a chemical compound with the IUPAC name methyl 2- (1-piperazinyl)-1,3-benzothiazol-4-yl ether . It has a molecular weight of 249.34 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole” is 1S/C12H15N3OS/c1-16-9-3-2-4-10-11(9)14-12(17-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
As mentioned earlier, “4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole” is a solid compound . It has a molecular weight of 249.34 .Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized derivatives of benzothiazole to explore their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives that exhibited variable and modest activity against bacterial and fungal strains, indicating the potential of benzothiazole compounds in antimicrobial applications (Patel, Agravat, & Shaikh, 2011). Similarly, Vartale et al. (2008) reported the synthesis of 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones with screened antibacterial activity (Vartale et al., 2008).
Antiproliferative and Anti-HIV Activity
Al-Soud et al. (2010) synthesized derivatives of 2-Piperazino-1,3-benzo[d]thiazoles, showing significant antiproliferative activity against human tumor-derived cell lines and highlighting a potential avenue for cancer treatment research (Al-Soud et al., 2010).
Anticancer Activity
Research has also focused on benzothiazole derivatives for their potential anticancer properties. Ghule, Deshmukh, and Chaudhari (2013) synthesized compounds that demonstrated selective influence on cancer cell lines, showing promise for further development in anticancer therapies (Ghule, Deshmukh, & Chaudhari, 2013). Kumar et al. (2014) synthesized 4-thiazolidinone-, pyridine-, and piperazine-based conjugates, exhibiting antiproliferative effects on human leukemic cells, providing insights into potential leukemia treatments (Kumar et al., 2014).
Anti-acetylcholinesterase Activity
Compounds bearing piperazine and thiocarbamate moieties have been synthesized and investigated for their anticholinesterase properties, indicating potential applications in treating diseases related to cholinesterase inhibition, such as Alzheimer's disease (Mohsen et al., 2014).
properties
IUPAC Name |
4-methoxy-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-16-9-3-2-4-10-11(9)14-12(17-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMCRORSEITVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



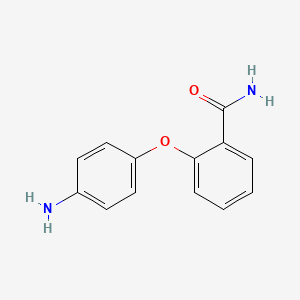
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1451635.png)
![N-Ethyl-3-[(2-furylmethyl)amino]propanamide](/img/structure/B1451637.png)

![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1451642.png)
![2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1451644.png)
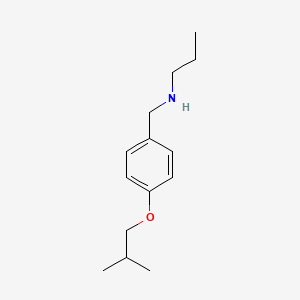
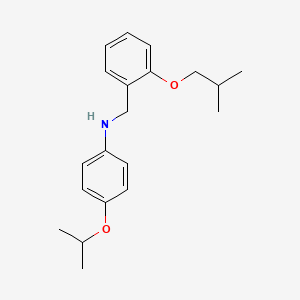
![N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B1451647.png)

